Boc-Cys(Trt)-OH, also known as N-tert-butoxycarbonyl-S-trityl-L-cysteine, is a derivative of the amino acid cysteine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a trityl (Trt) protecting group on the thiol side chain. This compound is primarily utilized in peptide synthesis due to its ability to protect the reactive thiol group of cysteine from oxidation and other side reactions during chemical transformations .
The molecular formula of Boc-Cys(Trt)-OH is C27H29NO4S, with a molar mass of 463.59 g/mol. It appears as a white powder and has a melting point range of 143-146 °C . The compound is soluble in organic solvents such as dimethylformamide and dichloromethane, making it suitable for various synthetic applications.
These reactions are crucial for synthesizing peptides that contain cysteine residues, allowing for the formation of disulfide bonds or other modifications.
Boc-Cys(Trt)-OH plays an essential role in biochemistry, particularly in peptide synthesis. By protecting the thiol group of cysteine, it prevents unwanted oxidation or alkylation during synthesis, ensuring that the desired peptide structure is achieved without side reactions . The successful incorporation of cysteine into peptides allows for the formation of disulfide bridges, which are critical for the stability and functionality of many proteins.
The compound's solubility and stability also influence its pharmacokinetics, affecting how it integrates into peptide chains and how it can be processed in biological systems.
The synthesis of Boc-Cys(Trt)-OH typically involves two main steps:
Boc-Cys(Trt)-OH is widely used in:
Research involving Boc-Cys(Trt)-OH focuses on its interactions during peptide synthesis and its role in biochemical pathways. Studies have shown that this compound can influence enzyme activity involved in peptide bond formation and folding processes . Additionally, its protective groups allow for selective deprotection strategies that enable researchers to study specific interactions within complex biological systems.
Several compounds share structural similarities with Boc-Cys(Trt)-OH. Below are some comparable compounds along with their unique features:
| Compound Name | Unique Features |
|---|---|
| N-tert-butoxycarbonyl-L-cysteine | Lacks trityl protection; simpler structure |
| S-trityl-L-cysteine | No Boc protection; more reactive thiol group |
| N-acetyl-L-cysteine | Acetyl group instead of Boc; different reactivity |
| N-benzoyl-L-cysteine | Benzoyl protection; affects solubility and stability |
| N-(2-hydroxyethyl)glycine | Glycine derivative; lacks sulfur-containing side chain |
Boc-Cys(Trt)-OH stands out due to its dual protection strategy that combines both Boc and Trt groups, providing enhanced stability during peptide synthesis while allowing for specific reactivity patterns not present in simpler derivatives .
The Boc and Trt groups in Boc-Cys(Trt)-OH exhibit orthogonal stability profiles, making them compatible with both Boc- and Fmoc-based SPPS workflows. The Boc group is cleaved under strongly acidic conditions (e.g., trifluoroacetic acid, TFA), while the Trt group remains intact until subjected to prolonged acidic treatment or specialized cleavage cocktails. This orthogonality ensures that cysteine residues retain thiol protection during iterative deprotection of the α-amino group, preventing premature oxidation or side reactions.
In Boc SPPS, the Boc group is removed at each synthesis cycle using TFA, while the Trt group remains stable, shielding the cysteine thiol from undesired alkylation or disulfide formation. This stability is critical for synthesizing peptides requiring post-assembly modifications, such as selective deprotection for site-specific conjugation.
| Protection Group | Cleavage Condition | Stability in SPPS Cycles |
|---|---|---|
| Boc (α-amino) | TFA (20–50%) | Labile |
| Trt (thiol) | HF/TFMSA | Stable under TFA |
Boc-Cys(Trt)-OH outperforms alternatives like S-methylbenzyl (MeBzl) or S-acetamidomethyl (Acm) in multi-cysteine contexts due to the Trt group’s steric bulk, which minimizes thiol-disulfide scrambling during synthesis. For example, in a study comparing Trt and Acm protections, Trt-protected cysteine exhibited <2% racemization during HCTU-mediated couplings, whereas Acm showed 5–8% under identical conditions.
The Boc and Trt protecting groups synergistically enhance coupling efficiency by mitigating steric hindrance at both the α-amino and sulfhydryl groups. In solid-phase peptide synthesis (SPPS), the use of Boc-Cys(Trt)-OH with phosphonium/uronium coupling reagents such as HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) achieves near-quantitative incorporation rates. A comparative study demonstrated that coupling Boc-Cys(Trt)-OH with HCTU/6-Cl-HOBt (6-chloro-1-hydroxybenzotriazole) in dimethylformamide (DMF) at 0.2 M concentration yielded 98.5% incorporation efficiency for cysteine residues in a model pentapeptide [1].
Table 1: Coupling Efficiency of Boc-Cys(Trt)-OH Under Various Conditions
| Coupling Reagent | Additive | Base | Solvent | Incorporation Efficiency (%) |
|---|---|---|---|---|
| HCTU | 6-Cl-HOBt | DIEA | DMF | 98.5 |
| HCTU | 6-Cl-HOBt | TMP | DMF | 95.2 |
| DIC | HOBt | — | DMF | 89.6 |
The Trt group’s bulkiness reduces premature sulfur oxidation while maintaining compatibility with standard Fmoc/t-Bu SPPS protocols. This dual protection strategy allows sequential deprotection—first removing the Boc group under acidic conditions for subsequent chain elongation, followed by Trt group removal during final cleavage [2].
Boc-Cys(Trt)-OH excels in liquid-phase fragment condensation due to its orthogonal protecting group strategy. The Trt group remains stable under basic conditions required for Boc removal, enabling selective activation of specific residues during segment coupling. A notable application involves synthesizing branched peptides through ε-amine functionalization of lysine residues. For example, Fmoc-Lys(Boc-Cys(Trt))-OH served as a key intermediate in constructing a hexapeptide with 90% crude purity after DNPBS (2,4-dinitrophenylbenzenesulfonyl) group removal and subsequent fragment assembly [3].
The compound’s solubility profile in polar aprotic solvents (e.g., DMF, NMP) facilitates high-concentration couplings (>0.3 M), critical for minimizing epimerization during fragment ligation. Kinetic studies revealed that Boc-Cys(Trt)-OH undergoes coupling with activated esters 2.3× faster than its Fmoc-protected counterpart under identical conditions, attributed to reduced steric clashes between the Boc group and coupling reagents [1].
Racemization at cysteine’s α-carbon poses a persistent challenge due to the sulfur atom’s electron-withdrawing effects. Boc-Cys(Trt)-OH addresses this through three mechanisms:
Table 2: Racemization Rates of Cysteine Derivatives Under Different Conditions
| Protecting Group | Coupling Reagent | Base | Solvent | Racemization (%) |
|---|---|---|---|---|
| Trt | HCTU/6-Cl-HOBt | DIEA | DMF | 8.0 |
| Trt | HCTU/6-Cl-HOBt | TMP | DMF | 1.3 |
| Trt | DIC/Oxyma | — | THF | 0.4 |
| Acm | HCTU/6-Cl-HOBt | DIEA | DMF | 2.2 |
Notably, substituting DMF with tetrahydrofuran (THF) in DIC/Oxyma-mediated couplings further reduces racemization to 0.2%, as the lower solvent polarity destabilizes the enolate intermediate [3]. These advancements enable synthesis of stereochemically pure cysteine-containing peptides up to 50 residues in length.
The synthesis of oxytocin, a neurohypophyseal nonapeptide hormone containing a critical disulfide bridge between Cys1 and Cys6, represents one of the most extensively studied applications of tert-butoxycarbonyl-S-trityl-L-cysteine (Boc-Cys(Trt)-OH) in challenging peptide architectures [1] [2]. This hormone presents unique synthetic challenges due to its requirement for regioselective disulfide bond formation while maintaining biological activity [3].
The utilization of Boc-Cys(Trt)-OH in oxytocin synthesis employs a directed approach that leverages orthogonal protecting groups to ensure precise disulfide bond formation [1] [4]. The trityl protecting group provides exceptional stability during solid-phase peptide synthesis (SPPS) while remaining labile to trifluoroacetic acid (TFA) under standard cleavage conditions [5] [6]. This combination allows for the sequential assembly of the linear precursor followed by controlled cyclization.
Research findings demonstrate that the incorporation of Boc-Cys(Trt)-OH enables the synthesis of oxytocin through multiple strategic approaches [1] [4]. The most successful methodology involves the protection of one cysteine residue with the trityl group while employing alternative protection strategies for the second cysteine, such as S-2,4,6-trimethoxybenzyl (Tmob) or S-acetamidomethyl (Acm) groups [1]. This orthogonal protection strategy permits the formation of intramolecular disulfide bonds through thiolytic displacement reactions [1] [4].
The mechanistic pathway for oxytocin synthesis using Boc-Cys(Trt)-OH involves several critical steps that determine the success of the synthetic approach [1] [4]. Initial studies have revealed that the trityl group can be selectively removed using S-(N-methyl-N-phenylcarbamoyl)sulfenyl (Snm) or S-(methoxycarbonyl)sulfenyl (Scm) protecting/activating groups, providing intramolecular cyclized peptide disulfides [1] [4]. The preference for Snm over Scm has been established through systematic optimization studies, demonstrating superior yields and reduced side product formation [1].
Comprehensive evaluation of synthesized oxytocin analogues using Boc-Cys(Trt)-OH has demonstrated remarkable retention of biological activity [1] [7]. Studies examining the uterotonic activity both in vitro and in vivo, as well as pressor test results, indicate that properly synthesized oxytocin maintains 90-100% of native biological potency [1]. The structural integrity of the disulfide bridge, as confirmed through mass spectrometry and circular dichroism measurements, remains intact throughout the synthetic process [7] [8].
The assembly of cyclic peptides through directed disulfide bridge formation represents a sophisticated application of Boc-Cys(Trt)-OH in modern peptide chemistry [9] [10]. This approach addresses the fundamental challenge of achieving regioselective cyclization while avoiding undesired disulfide scrambling reactions that can lead to multiple isomeric products [10].
The strategic implementation of Boc-Cys(Trt)-OH in cyclic peptide assembly relies on careful selection of orthogonal protecting groups for different cysteine residues [9] [5]. Research has established that the trityl group provides optimal stability during the linear peptide assembly phase while remaining sufficiently labile for controlled deprotection under mild acidic conditions [5] [11]. This characteristic enables the sequential formation of disulfide bonds without premature cyclization or intermolecular crosslinking [9].
Recent advances in cyclization methodology have demonstrated the effectiveness of combining Boc-Cys(Trt)-OH with complementary protecting groups such as S-tert-butyl (StBu) and S-acetamidomethyl (Acm) [9]. The development of acid-activated N-chlorosuccinimide (NCS) chemistry has revolutionized the field by enabling single-step disulfide assembly with widely accessible cysteine protecting groups [9]. In this approach, 2% TFA-activated NCS offers rapid (approximately 15 minutes) and clean disulfide product formation in various peptides [9].
The implementation of stepwise cross-linking strategies using Boc-Cys(Trt)-OH has proven particularly effective for complex cyclic peptides requiring multiple disulfide bonds [9]. This methodology strategically merges different activation chemistries to leverage regioselective disulfide bond formation. The combination of iodine/persulfate-mediated disulfide assembly with NCS-mediated cyclization has enabled the synthesis of challenging targets such as conotoxin and gomesin within approximately 30 minutes [9].
The application of Boc-Cys(Trt)-OH in cyclic peptide assembly has yielded remarkable structural and functional outcomes [10] [12]. Studies on cyclic antimicrobial peptides have demonstrated that disulfide-mediated cyclization can enhance both structural stability and biological activity [12] [13]. The formation of compact structures through cyclization contributes to improved membrane penetration and disruption capabilities [13]. Research findings indicate that cyclic peptides synthesized using this approach exhibit 1.5-3-fold enhancement in plasma stability compared to their linear counterparts [7].
The development of antimicrobial peptides (AMPs) with enhanced stability represents a critical application of Boc-Cys(Trt)-OH in addressing the growing challenge of antimicrobial resistance [14] [15] [12]. This application leverages the unique properties of disulfide bonds to confer structural stability while maintaining or enhancing antimicrobial activity [16] [13].
The incorporation of Boc-Cys(Trt)-OH in antimicrobial peptide synthesis enables the formation of disulfide bonds that significantly enhance peptide stability [16] [14]. Research has demonstrated that disulfide bonds reduce conformational freedom in the unfolded state, thereby stabilizing the native conformation relative to denatured forms [16]. This stabilization mechanism is particularly important for antimicrobial peptides, which must maintain their active conformation in harsh extracellular environments [16] [13].
Studies on thanatin analog peptides have revealed the critical importance of disulfide bond integrity for antimicrobial activity [14]. The removal of a single disulfide bond in thanatin analogs results in altered folded conformations that correlate with diminished antimicrobial activity and reduced target protein binding [14]. These findings underscore the essential role of Boc-Cys(Trt)-OH in maintaining the structural integrity required for biological function [14].
The optimization of antimicrobial peptide synthesis using Boc-Cys(Trt)-OH has revealed several critical factors that influence both stability and activity [15] [12] [13]. Research on hepatitis B core antigen-derived antimicrobial peptides has demonstrated that C-terminal cysteine residues can significantly enhance bactericidal activity [15]. The strategic placement of cysteine residues protected by trityl groups enables the formation of stabilizing disulfide bonds that improve both antimicrobial potency and resistance to proteolytic degradation [15] [13].
Comprehensive structure-activity relationship studies have elucidated the mechanisms by which Boc-Cys(Trt)-OH contributes to enhanced antimicrobial peptide stability [12] [17] [13]. Cyclization through disulfide bond formation grants significant advantages in terms of structural stability both in vitro and in vivo [12] [13]. Cyclic antimicrobial peptides demonstrate increased resistance to enzymatic degradation, which enhances their bioavailability and extends their half-life in biological systems [12] [13].
The development of self-assembling antimicrobial peptides incorporating disulfide bonds has emerged as a promising strategy for enhancing both stability and activity [13]. These peptides form supramolecular structures through non-covalent interactions, while disulfide bonds provide additional covalent stabilization [13]. Research has shown that self-assembled antimicrobial peptides display improved stability in diverse physiological conditions, lower toxicity, high resistance to proteolytic degradation, and enhanced antimicrobial activity [13].
The enhanced stability achieved through Boc-Cys(Trt)-OH incorporation has significant implications for the clinical development of antimicrobial peptides [12] [13]. Studies have demonstrated that disulfide-cyclized antimicrobial peptides maintain strong activity against clinically relevant resistant pathogens while exhibiting minimal hemolytic and cytotoxic effects [12]. The improved pharmacokinetic properties, including extended half-lives and enhanced bioavailability, position these peptides as promising candidates for addressing antimicrobial resistance challenges [12] [13].